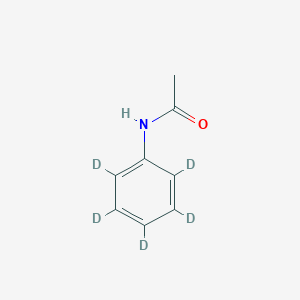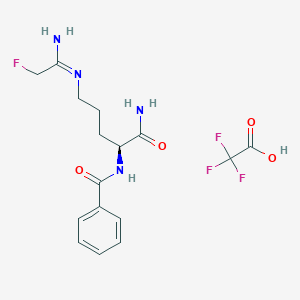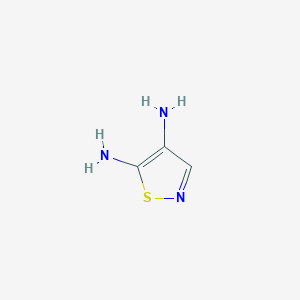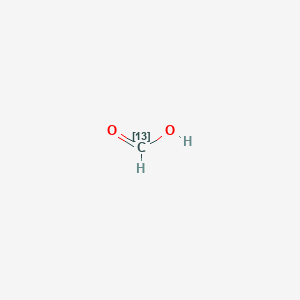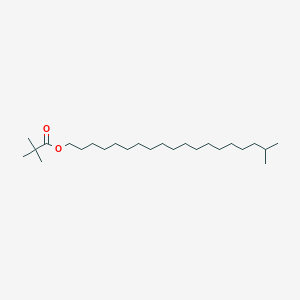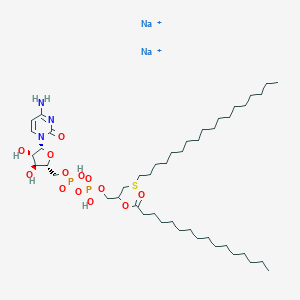
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is a synthetic estrogen used for scientific research purposes. This compound is commonly referred to as fluoxymesterone and is used in the laboratory to study the biochemical and physiological effects of estrogen on the body.
Mecanismo De Acción
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol acts as an agonist for estrogen receptors in the body. When the compound binds to these receptors, it activates a signaling cascade that leads to the transcription of estrogen-responsive genes. This activation of gene expression can lead to a variety of physiological effects, including changes in bone density, cognitive function, and mood.
Biochemical and Physiological Effects
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol has been shown to have a variety of biochemical and physiological effects on the body. These effects include an increase in bone density, a decrease in LDL cholesterol levels, and an improvement in cognitive function and mood. The compound has also been shown to have anti-inflammatory effects and may play a role in the prevention of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol in lab experiments is its ability to selectively activate estrogen receptors. This allows researchers to study the effects of estrogen on the body without the confounding effects of other hormones. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol. One area of interest is the use of this compound in the prevention and treatment of breast cancer. Researchers are also interested in studying the effects of this compound on bone density and cognitive function in aging populations. Additionally, there is interest in developing more selective estrogen receptor modulators based on the structure of (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol that can be used to treat a variety of conditions.
Conclusion
In conclusion, (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is a synthetic estrogen used for scientific research purposes. The compound has been shown to have a variety of biochemical and physiological effects on the body and is commonly used to study the effects of estrogen on bone density, cognitive function, and mood. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that may lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol can be synthesized through a multi-step process that involves the conversion of estrone to 16α-fluoroestrone, followed by the reduction of the ketone group at position 3 and the introduction of an ethyl group at position 11. The final product is a white crystalline powder with a melting point of 240-244°C.
Aplicaciones Científicas De Investigación
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is commonly used in scientific research to study the effects of estrogen on the body. This compound has been used to investigate the role of estrogen in breast cancer, osteoporosis, and cardiovascular disease. It has also been used to study the effects of estrogen on bone density, cognitive function, and mood.
Propiedades
Número CAS |
129000-39-1 |
|---|---|
Nombre del producto |
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol |
Fórmula molecular |
C20H27FO2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(8S,9S,11S,13S,14S,16R,17R)-11-ethyl-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-3-11-10-20(2)16(9-17(21)19(20)23)15-6-4-12-8-13(22)5-7-14(12)18(11)15/h5,7-8,11,15-19,22-23H,3-4,6,9-10H2,1-2H3/t11-,15-,16-,17+,18+,19-,20-/m0/s1 |
Clave InChI |
BLLQFETUFOJMGB-PVPZMVGNSA-N |
SMILES isomérico |
CC[C@H]1C[C@]2([C@@H](C[C@H]([C@@H]2O)F)[C@H]3[C@H]1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CCC1CC2(C(CC(C2O)F)C3C1C4=C(CC3)C=C(C=C4)O)C |
SMILES canónico |
CCC1CC2(C(CC(C2O)F)C3C1C4=C(CC3)C=C(C=C4)O)C |
Sinónimos |
11-Et-FES 11-ethyl-16-fluoroestradiol 11-ethyl-16-fluoroestradiol, 18F-labeled |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



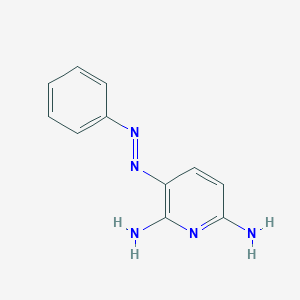


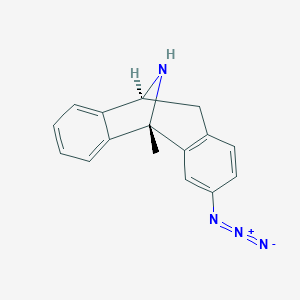
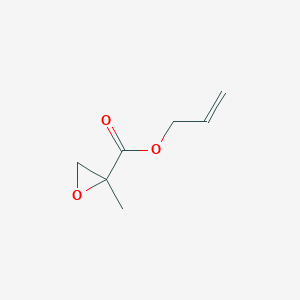
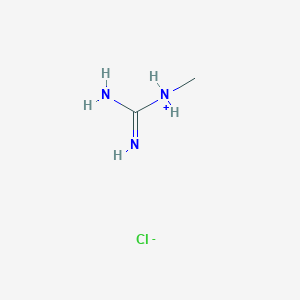
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
